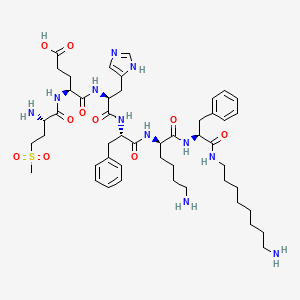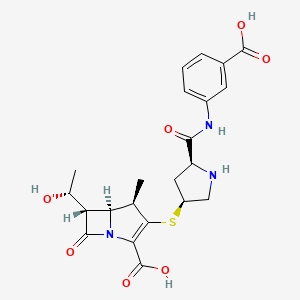
Chlorhydrate d'éfaroxan
Vue d'ensemble
Description
Efaroxan hydrochloride is a potent and selective antagonist of α2-adrenoceptors and imidazoline-1 receptors. It is known for its ability to block ATP-sensitive potassium channels in pancreatic beta cells, which induces insulin release . This compound has been extensively studied for its pharmacological effects on metabolism, secretion, ion transport, and cardiovascular function .
Applications De Recherche Scientifique
Efaroxan hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
Efaroxan hydrochloride exerts its effects primarily through antagonism of α2-adrenoceptors and imidazoline-1 receptors . By blocking these receptors, it inhibits the action of endogenous agonists, leading to increased insulin release from pancreatic beta cells . This mechanism involves the blockade of ATP-sensitive potassium channels, which depolarizes the cell membrane and triggers insulin secretion . Additionally, efaroxan hydrochloride’s interaction with imidazoline receptors contributes to its cardiovascular effects .
Safety and Hazards
Efaroxan hydrochloride is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Efaroxan hydrochloride interacts with distinct imidazoline binding proteins . These sites do not recognize endogenous agonists for known monoamine receptors and exhibit high affinity for selected compounds containing an imidazoline, guanidinium, or structurally related substituent . Efaroxan hydrochloride is also known to interact with α2-adrenergic receptors and imidazoline-1 receptors .
Cellular Effects
Efaroxan hydrochloride has been shown to have effects on various types of cells and cellular processes. It blocks ATP-sensitive K+ channels in pancreatic β cells, leading to the induction of insulin release . This suggests that Efaroxan hydrochloride can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
Efaroxan hydrochloride exerts its effects at the molecular level through several mechanisms. As an α2-adrenoreceptor antagonist and I1 imidazoline binding site antagonist, it blocks ATP-sensitive K+ channels in pancreatic β cells . This blockade leads to the induction of insulin release .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of Efaroxan hydrochloride in laboratory settings are limited, it is known that Efaroxan hydrochloride can induce insulin release by blocking ATP-sensitive K+ channels in pancreatic β cells . This suggests that the effects of Efaroxan hydrochloride can change over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, Efaroxan hydrochloride has been shown to improve oral glucose tolerance
Metabolic Pathways
Efaroxan hydrochloride is involved in several metabolic pathways. It interacts with α2-adrenergic receptors and imidazoline-1 receptors , suggesting that it may be involved in pathways related to these receptors
Transport and Distribution
Given its interactions with α2-adrenergic receptors and imidazoline-1 receptors , it is likely that it is transported and distributed in a manner similar to other compounds that interact with these receptors.
Subcellular Localization
Given its interactions with α2-adrenergic receptors and imidazoline-1 receptors , it is likely that it is localized in a manner similar to other compounds that interact with these receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of efaroxan hydrochloride involves several steps. One common method starts with the Darzens reaction between 2-fluorobenzaldehyde and ethyl 2-bromobutyrate, forming ethyl 2-ethyl-3-(2-fluorophenyl)oxirane-2-carboxylate . This intermediate undergoes catalytic hydrogenation over palladium on carbon to yield ethyl 2-[(2-fluorophenyl)methyl]-2-hydroxybutanoate . Saponification of the ester produces 2-[(2-fluorophenyl)methyl]-2-hydroxybutanoic acid, which is then treated with sodium hydride to form 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid . The final step involves converting the carboxylic acid to its acid chloride, followed by reaction with ethylenediamine in the presence of trimethylaluminium to yield efaroxan .
Industrial Production Methods
Industrial production methods for efaroxan hydrochloride typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, with stringent control over reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Efaroxan hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and various nucleophiles for substitution reactions . Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified pharmacological profiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Idazoxan: Another α2-adrenoceptor antagonist with similar pharmacological properties.
RX 821002: A selective α2-adrenoceptor antagonist used in research.
Imidafenacin: An imidazoline receptor ligand with different therapeutic applications.
Uniqueness
Efaroxan hydrochloride is unique due to its dual action on α2-adrenoceptors and imidazoline-1 receptors, making it a valuable tool in research and potential therapeutic applications . Its ability to induce insulin release by blocking ATP-sensitive potassium channels sets it apart from other similar compounds .
Propriétés
IUPAC Name |
2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOIUCRHVWIHAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2O1)C3=NCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474686 | |
| Record name | 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89197-32-0, 89197-00-2 | |
| Record name | Efaroxan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Efaroxan hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1671042.png)









